![molecular formula C16H28N2O6 B13920878 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its spiro ring system, making it an interesting subject for various chemical and pharmaceutical studies .
Méthodes De Préparation
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperature controls.
Applications De Recherche Scientifique
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) can be compared with other spirocyclic compounds such as:
1-Oxa-7-azaspiro[4.4]nonane: Lacks the oxalic acid moiety, making it less reactive in certain chemical reactions.
7-Oxa-1-azaspiro[4.4]nonane hydrochloride: Contains a hydrochloride group, which may alter its solubility and reactivity.
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid:
Propriétés
Formule moléculaire |
C16H28N2O6 |
|---|---|
Poids moléculaire |
344.40 g/mol |
Nom IUPAC |
1-oxa-7-azaspiro[4.4]nonane;oxalic acid |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(9-5-1)3-4-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) |
Clé InChI |
RGNQHWWKHLYNCS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC2)OC1.C1CC2(CCNC2)OC1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




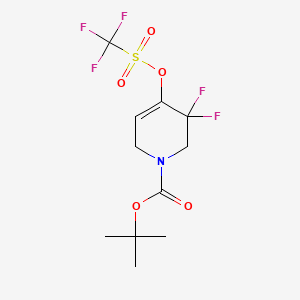
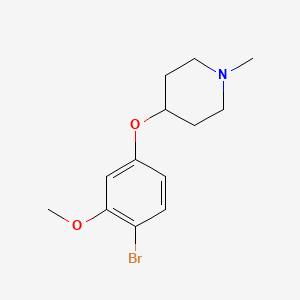

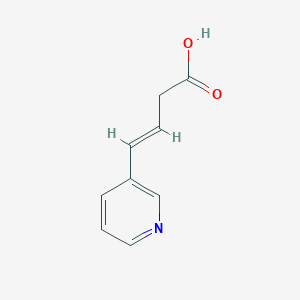
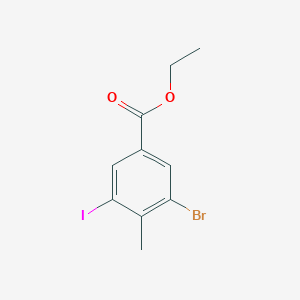
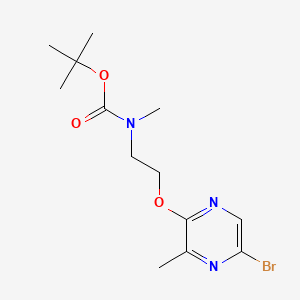
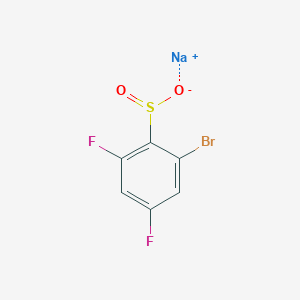

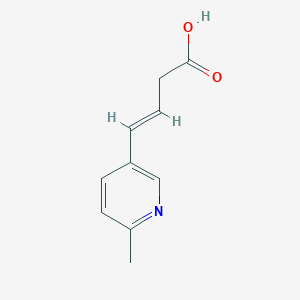
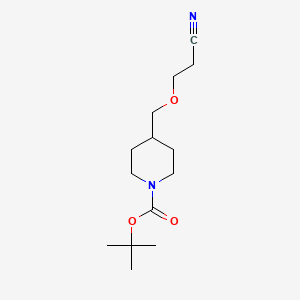
![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)
![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)
